molecular formula C13H23NO5 B11850475 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid

Cat. No.: B11850475
M. Wt: 273.33 g/mol
InChI Key: UCMMVAWGNPLHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a Boc-protected amino acid derivative featuring a seven-membered oxepane ring at the α-position of the acetic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Such derivatives are critical intermediates in peptide synthesis and drug discovery .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)9-5-4-7-18-8-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

UCMMVAWGNPLHTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCOCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid typically involves the condensation of oxepane derivatives with tert-butoxycarbonyl-protected amino acids. One common method includes the reaction of oxepan-4-ylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxepane derivatives, amine derivatives, and substituted acetic acid derivatives .

Scientific Research Applications

Biological Applications

  • Medicinal Chemistry :
    • The compound is primarily investigated for its role as a building block in peptide synthesis. The Boc group allows for selective deprotection, enabling the formation of various peptide structures that can exhibit biological activity.
    • Research indicates that derivatives of this compound may have potential as therapeutic agents targeting various diseases, including cancer and metabolic disorders.
  • Anticancer Activity :
    • Preliminary studies have suggested that compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid can exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives incorporating similar structural features have shown promising results in inhibiting cell proliferation in leukemia and central nervous system cancers .
  • Pharmacological Studies :
    • The unique structure of this compound allows for exploration in pharmacological studies aimed at understanding its interaction with biological targets. This could involve evaluating its effects on enzyme inhibition, receptor binding, and overall metabolic pathways.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various derivatives related to 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid. Compounds were tested against multiple cancer cell lines using the National Cancer Institute's protocols. Notable findings included significant inhibition percentages against leukemia (84.19%) and CNS cancer (72.11%) cell lines, indicating the potential for further development as anticancer agents .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of related compounds emphasized the importance of the oxepan ring in enhancing solubility and bioavailability. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of synthesized compounds, paving the way for further biological evaluation .

Potential Future Directions

Given its promising properties, further research on 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid could focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
  • In Vivo Studies : Transitioning from in vitro studies to animal models to assess pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Investigating how modifications to the oxepan or Boc groups affect biological activity.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The oxepane ring provides structural stability and can interact with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues with Varying Ring Systems

a. 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)acetic Acid
  • Structure : Replaces the oxepane (7-membered) ring with a six-membered oxane (tetrahydropyran) ring.
  • Impact : Smaller ring size reduces steric bulk and may enhance solubility due to lower hydrophobicity. Molecular weight decreases by ~14 g/mol compared to the oxepane analog.
  • Applications : Preferred in syntheses requiring moderate steric hindrance .
b. 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic Acid
  • Structure : Contains a five-membered oxolane (tetrahydrofuran) ring.
  • Impact: Increased ring strain and polarity compared to oxepane. Molecular formula: C11H19NO5 (MW: 245.27 g/mol). SMILES: CC(C)(C)OC(=O)NC(C1CCCO1)C(=O)O .
  • Applications : Useful in constrained peptide design due to its compact structure.
c. 2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic Acid
  • Structure : Replaces the oxepane with a sulfur- and nitrogen-containing thiazole ring.
  • Impact : Introduces electron-deficient aromatic character, enhancing reactivity in cross-coupling reactions. Thiazole’s π-system may facilitate interactions with biological targets .

Aromatic Substituted Analogs

a. 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic Acid
  • Structure : Substitutes oxepane with a 4-methoxyphenyl group.
  • Impact : Methoxy group increases electron density, improving solubility in polar solvents. Molecular weight: 279.30 g/mol (CAS: 55362-76-0).
  • Applications: Common in non-peptidic drug scaffolds targeting enzyme active sites .
b. TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID
  • Structure : Features a 4-methylphenyl (p-tolyl) group.
  • Impact: Methyl group enhances hydrophobicity, favoring membrane permeability. Molecular formula: C14H19NO4 (MW: 265.31 g/mol) .

Hybrid and Functionalized Derivatives

a. 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic Acid
  • Structure: Combines an oxane ring with an aminomethyl branch.
  • Impact : Additional nitrogen increases hydrogen-bonding capacity. Molecular weight: 273.33 g/mol (CAS: 1782244-42-1).
  • Applications : Versatile building block for branched peptides or dendritic polymers .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Solubility Trend
Target Compound (Oxepan-4-yl) C12H21NO5* ~283.30 7-membered ring Low (hydrophobic)
Oxan-4-yl Analog C11H19NO5 245.27 6-membered ring Moderate
4-Methoxyphenyl Analog C14H19NO5 279.30 Aromatic, polar substituent High (polar solvents)
Thiazol-4-yl Analog C11H14N2O4S 270.30 Heteroaromatic Moderate (polar aprotic)

*Inferred from structural analogs.

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid, is a compound with significant biological relevance, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₃H₂₃NO₅
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 368866-33-5

Biological Activity

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. Its structure allows it to interact with various biological systems, making it a candidate for further pharmacological studies.

The compound's mechanism of action can be understood through its ability to function as a prodrug or an intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, which can be selectively removed under specific conditions, facilitating the formation of peptides or other biologically active molecules.

1. Synthesis and Characterization

Research has demonstrated various synthetic routes for producing 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid. One notable method involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine under controlled conditions to yield the desired product .

2. Pharmacological Potential

Studies have indicated that compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid exhibit potential as therapeutic agents. For instance, derivatives have been explored for their anti-inflammatory and immunomodulatory effects, suggesting that this compound may also possess similar properties .

3. Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound is generally safe at low concentrations, it can cause skin irritation and is harmful if ingested . Further studies are needed to fully understand its safety profile and therapeutic window.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightCAS NumberBiological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acidC₁₃H₂₃NO₅273.33 g/mol368866-33-5Potential immunomodulator
(S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acidC₁₃H₂₃NO₅273.33 g/mol368866-33-5Anti-inflammatory properties
(S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)acetic acidC₁₃H₁₆FNO₄269.27 g/mol21578474Anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the Boc protecting group to 2-amino-2-(oxepan-4-yl)acetic acid?

  • Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) or Boc-Cl in the presence of a mild base (e.g., NaHCO₃) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Stability of the Boc group during synthesis requires avoiding strong acids or bases. For example, trifluoroacetic acid (TFA) is commonly used for Boc deprotection post-synthesis .

Q. How can researchers purify this compound to achieve high enantiomeric excess?

  • Methodological Answer : Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) is effective for intermediate isolation. For final product purity ≥98%, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended, as validated for structurally similar Boc-protected amino acids .

Q. What spectroscopic and analytical techniques confirm structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm stereochemistry and Boc group presence (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR).
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for Boc carbamate).
  • HPLC : Assess purity (≥98% by area normalization) and monitor hydrolytic stability .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. The compound may cause respiratory irritation (H335) and skin sensitization (H315) .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying catalytic conditions be resolved?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to optimize solvent polarity, temperature, and catalyst loading. For example, polar aprotic solvents (DMF) may enhance solubility but risk Boc group hydrolysis. Compare yields from Pd-catalyzed vs. organocatalytic methods, controlling for moisture and oxygen levels .

Q. What strategies prevent racemization at the chiral center during synthesis?

  • Methodological Answer : Conduct reactions at low temperatures (–20°C to 0°C) and use chiral auxiliaries or enzymes (e.g., lipases) to preserve stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry. Racemization risks increase with prolonged exposure to strong acids/bases .

Q. How does the Boc group’s stability vary under acidic/basic conditions, and how is this assessed?

  • Methodological Answer : Perform kinetic studies by incubating the compound in buffered solutions (pH 1–12) and monitoring degradation via HPLC. The Boc group is stable in mild bases (pH <10) but cleaves rapidly in TFA (>95% deprotection in 5 hours at 25°C) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scale-up introduces mixing inefficiencies and heat transfer limitations, which can exacerbate racemization. Use flow chemistry for better control of reaction parameters (residence time, temperature). In-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.